Tiglic acid
Overview
Description
It is naturally found in croton oil and several other natural products, and it has also been isolated from the defensive secretion of certain beetles . Tiglic acid is a volatile and crystallizable substance with a sweet, warm, spicy odor. It is used in making perfumes and flavoring agents .
Mechanism of Action
Target of Action
Tiglic acid is a plant metabolite and is considered an endogenous metabolite in humans . .
Mode of Action
It is known that this compound has a double bond between the second and third carbons of the chain . This structural feature may influence its interaction with its targets.
Biochemical Pathways
This compound is biosynthesized from isoleucine via 2-methylbutyric acid . An isotope effect was found to operate in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids . This suggests that this compound plays a role in the metabolic pathways involving isoleucine and 2-methylbutyric acid .
Result of Action
It is known that this compound is a skin and eye irritant, and the inhalation of the substance causes respiratory tract irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is volatile and crystallizable, with a sweet, warm, spicy odor . It is used in making perfumes and flavoring agents . Its volatility suggests that it may be less stable and have a shorter half-life in environments with high temperatures or strong air currents.
Biochemical Analysis
Biochemical Properties
Tiglic acid is a volatile and crystallizable substance with a sweet, warm, spicy odour . It is used in making perfumes and flavoring agents . The salts and esters of this compound are called tiglates
Cellular Effects
It is known that this compound is a skin and eye irritant, and the inhalation of the substance causes respiratory tract irritation . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound has a double bond between the second and third carbons of the chain . This could potentially influence its interactions with biomolecules and its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It is known that this compound is a skin and eye irritant, and the inhalation of the substance causes respiratory tract irritation . This suggests that high doses of this compound could potentially have toxic or adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tiglic acid can be synthesized from 3-methyl-3-penten-2-one, which is prepared from acetaldehyde and butanone. The synthesis involves adding a certain proportion of a fused sodium hypochlorite and sodium hydroxide mixed liquid in a dropwise manner .
Industrial Production Methods: The industrial preparation of this compound involves synthesizing 3-methyl-3-penten-2-one from acetaldehyde and butanone, followed by the addition of a fused sodium hypochlorite and sodium hydroxide mixed liquid . This method is advantageous due to its simple operating steps, mild reaction conditions, and high yield .
Chemical Reactions Analysis
Types of Reactions: Tiglic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form saturated acids.
Substitution: this compound can undergo substitution reactions, particularly at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Saturated acids such as 2-methylbutanoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Tiglic acid has various applications in scientific research, including:
Comparison with Similar Compounds
Tiglic acid is similar to other unsaturated carboxylic acids, such as angelic acid, which is its cis-isomer . Other similar compounds include:
Angelic acid: Cis-isomer of this compound.
Crotonic acid: Another unsaturated carboxylic acid with a similar structure.
Methacrylic acid: An unsaturated carboxylic acid used in the production of polymers.
Uniqueness: this compound is unique due to its specific structure and properties, such as its sweet, warm, spicy odor and its occurrence in natural products like croton oil and beetle secretions .
Properties
IUPAC Name |
(E)-2-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERETOOQGIECD-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883257 | |
Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White crystalline solid; sweet, warm, spicy aroma | |
Record name | Tiglic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | trans-2-Methyl-2-butenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg | |
Record name | TIGLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tiglic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol) | |
Record name | TIGLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tiglic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | trans-2-Methyl-2-butenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.972, Density: 0.9641 g/cu cm at 76 °C | |
Record name | TIGLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.33X10-1 mm Hg at 25 °C | |
Record name | TIGLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets | |
CAS No. |
80-59-1, 13201-46-2 | |
Record name | Tiglic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiglic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-methylcrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013201462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | TIGLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHYLACRYLIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5792N03HC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TIGLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tiglic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C | |
Record name | TIGLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tiglic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tiglic acid?
A1: this compound has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.
Q2: Does spectroscopic data exist for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). []
Q3: Is this compound stable under various conditions?
A3: this compound can undergo isomerization to its isomer, angelic acid, under certain conditions, such as exposure to heat or light. [] This isomerization can impact its stability and applications.
Q4: What is known about the solubility of this compound?
A4: this compound exhibits low solubility in water but is soluble in organic solvents like ethanol. This property can be modified by incorporating it into polymers. []
Q5: Can this compound be used in asymmetric synthesis?
A5: Yes, this compound is a common substrate in asymmetric hydrogenation reactions, particularly in studies investigating the performance of chiral catalysts. [, , , , ]
Q6: What is the role of this compound in studies on cinchonidine-modified catalysts?
A6: this compound serves as a model substrate in research exploring the enantioselective hydrogenation capabilities of cinchonidine-modified palladium catalysts. These studies focus on understanding the interaction between the modifier, reactant, and catalyst surface. []
Q7: Have there been computational studies on this compound?
A7: Yes, computational methods, including ab initio calculations, have been employed to investigate the interaction between this compound, cinchonidine, and metal surfaces in the context of enantioselective hydrogenation. []
Q8: How do structural modifications affect the reactivity of this compound derivatives?
A8: The presence of a β-methyl group in this compound esters hinders free-radical polymerization. To incorporate these esters into well-defined polymers, researchers have modified the structure by introducing a methacrylate group. This modification allows for controlled polymerization while retaining the characteristics of the this compound ester. []
Q9: Are there formulation strategies for improving this compound stability?
A9: While specific formulation strategies for this compound are not extensively discussed in the provided literature, its incorporation into polymers like poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) can influence its thermal properties and potentially enhance its stability under specific conditions. []
Q10: Is this compound found naturally?
A10: Yes, this compound is found naturally in various plants, including those from the genus Datura. [] It is often found esterified to other molecules, forming this compound esters.
Q11: What are some examples of this compound esters found in nature?
A11: this compound esters are found in various natural products, including the sesquiterpene lactones isolated from Eupatorium semialatum [], the gymnemic acids from Gymnema sylvestre [], and the shikonin derivative tigloylshikonin from Lithospermum erythrorhizon. []
Q12: Do this compound esters have known biological activities?
A12: Yes, this compound esters have shown various biological activities. For instance, largamides A-C, isolated from the marine cyanobacterium Lyngbya confervoides, are this compound-containing cyclodepsipeptides with elastase-inhibitory activity. []
Q13: Can this compound be metabolized in biological systems?
A13: Yes, studies using Datura meteloides plants have shown that this compound can be biosynthesized from acetate and propionate. [] In humans, tiglic aciduria has been observed in patients with propionic acidemia, suggesting a metabolic link between this compound and propionate metabolism. []
Q14: What is the impact of this compound on glycine-serine interconversion?
A14: Research indicates that this compound can inhibit the interconversion of glycine and serine in cultured human fibroblasts. This inhibition is linked to the accumulation of this compound, potentially as a byproduct of isoleucine catabolism. []
Q15: How is this compound used in the context of insect defense mechanisms?
A15: this compound, along with methacrylic acid, is a major component of the defensive fluids secreted by certain ground beetle species, including those from the genus Pterostichus. These fluids are expelled to deter predators, causing temporary incapacitation or distraction. []
Q16: What analytical techniques are used to study this compound?
A16: Researchers utilize various techniques to analyze this compound and its derivatives. These methods include high-performance liquid chromatography (HPLC) for separation and identification, and gas chromatography-mass spectrometry (GC-MS) for characterizing volatile compounds like this compound in complex mixtures. []
Q17: Are there any known environmental concerns associated with this compound?
A17: While specific information regarding the environmental impact and degradation of this compound is limited in the provided literature, its presence in the defensive secretions of certain insect species suggests a potential role in ecological interactions and potential impact on predator-prey relationships. []
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